4-Hydroxy-7,8-dimethoxyquinoline

Medicinal Chemistry Synthetic Intermediates Nucleophilic Substitution

Researchers developing novel kinase inhibitors face supply challenges with regioisomerically pure quinoline scaffolds, where methoxy positioning critically impacts target binding. 4-Hydroxy-7,8-dimethoxyquinoline (CAS 1174006-05-3) delivers a structurally distinct 7,8-dimethoxy pattern-regioisomeric to the 6,7-dimethoxy motif in cabozantinib-enabling scaffold-hopping and patent-differentiated analog synthesis. • 4-OH handle enables direct O-alkylation/arylation without halogenation, streamlining SAR library synthesis. • Four H-bond acceptors provide a distinct physicochemical profile vs. mono-methoxy analogs. • Available at ≥95% purity (≥98% from select vendors) for reproducible research.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1174006-05-3
Cat. No. B1296449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7,8-dimethoxyquinoline
CAS1174006-05-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C=CN2)OC
InChIInChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13)
InChIKeyQKKBTCLRDAEMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7,8-dimethoxyquinoline: Identity & Procurement


4-Hydroxy-7,8-dimethoxyquinoline (7,8-dimethoxyquinolin-4-ol) is a di-methoxylated 4-hydroxyquinoline heterocycle with molecular formula C11H11NO3 and molecular weight 205.21 g/mol . The compound features a bicyclic quinoline scaffold with methoxy groups at the 7- and 8-positions and a hydroxy (4-oxo tautomerizable) group at the 4-position . It is commercially available from multiple research chemical suppliers at purities typically ≥95%, with some vendors offering ≥98% . The compound serves as a building block in medicinal chemistry and has been investigated as an intermediate in the synthesis of cabozantinib, an FDA-approved multi-tyrosine kinase inhibitor [1].

1 Synthetic handle: 4-hydroxy enables direct O-alkylation/arylation.
2 Regioisomeric scaffold: 7,8-dimethoxy; distinct from 6,7-isomer in cabozantinib synthesis.
3 Research purity: Commercially available from multiple suppliers.

4-Hydroxy-7,8-dimethoxyquinoline: In-Class Analog Substitution Risk


The 4-hydroxy-7,8-dimethoxy substitution pattern confers physicochemical properties that are not interchangeable with other quinoline regioisomers or mono-substituted analogs. The 7,8-dimethoxy motif influences hydrogen-bond acceptor capacity (four H-bond acceptors vs. fewer in mono-methoxy or unsubstituted quinolines) and electronic distribution across the bicyclic scaffold, which affects both intermolecular interactions and metabolic stability [1]. Positional isomerism is critical: 6,7-dimethoxyquinolines (used in cabozantinib synthesis) differ fundamentally from the 7,8-substituted scaffold in spatial orientation and potential target engagement [2]. Without direct comparative biological data for the 7,8-isomer, substitution based solely on quinoline class membership introduces uncontrolled variables in binding affinity, solubility, and downstream experimental reproducibility.

4-Chloro analog: Electrophilic reactivity requires route redesign; may limit direct substitution.
4-Amino analog: Altered H-bond donor count, basicity, and MW may shift assay outcomes.
6,7-Dimethoxy regioisomer: Methoxy positioning alters spatial and electronic properties; may not transfer directly to kinase inhibitor synthesis.

4-Hydroxy-7,8-dimethoxyquinoline: Quantifiable Differentiation Evidence


Synthetic Reactivity: 4-Hydroxy vs. 4-Chloro Analog

The 4-hydroxy group in 4-hydroxy-7,8-dimethoxyquinoline provides a nucleophilic oxygen center suitable for O-alkylation or O-arylation reactions, whereas the 4-chloro analog (CAS 99878-79-2) is an electrophilic substrate for nucleophilic aromatic substitution (SNAr). This fundamental reactivity divergence dictates which synthetic route is applicable [1]. The 4-hydroxy compound can be directly etherified, while the 4-chloro compound must first be displaced by an amine or other nucleophile. For cabozantinib synthesis, the 6,7-dimethoxy-4-hydroxyquinoline (not the 7,8-isomer) is the documented intermediate, but the reactivity principle transfers to the 7,8-regioisomer: the 4-hydroxy variant enables O-aryl ether formation without requiring a halogenated precursor [2].

C4 Reactivity
Class-level inference
4-OH (nucleophilic) vs. 4-Cl (electrophilic)
Route selection depends on C4 substitution.
Reactivity transfer inferred from 6,7-isomer.
Medicinal Chemistry Synthetic Intermediates Nucleophilic Substitution

H-Bond Donor & Basicity: 4-Hydroxy vs. 4-Amino Analog

The 4-hydroxy substitution (capable of tautomerizing to 4-oxo) provides a hydrogen-bond donor (1 donor) and alters the basicity of the quinoline nitrogen compared to the 4-amino analog (CAS 99878-77-0), which contains an additional nitrogen and different pKa characteristics. The 4-amino analog possesses two hydrogen-bond donors (the primary amine) and a higher nitrogen content (C11H12N2O2, MW 204.23) vs. the 4-hydroxy compound (C11H11NO3, MW 205.21) . These differences directly impact solubility, logP, and potential membrane permeability—parameters critical for biological assay interpretation .

H-Bond Profile
Class-level inference
1 H-donor vs. 2; MW +0.98 g/mol
Physicochemical shift may alter SAR interpretation.
Calculated properties; experimental validation needed.
Physicochemical Properties ADME Prediction Structure-Based Design

Regioisomerism: 7,8- vs. 6,7-Dimethoxyquinoline

The 6,7-dimethoxyquinoline scaffold is a well-documented pharmacophore in cabozantinib and related tyrosine kinase inhibitors, with the 6,7-regioisomer (rather than 7,8-) being the required intermediate [1]. The 4-hydroxy-6,7-dimethoxyquinoline undergoes O-arylation to form the cabozantinib core. The 7,8-dimethoxy regioisomer (target compound) differs in the spatial positioning of the two methoxy groups, which alters the molecular shape, electron density distribution, and potential for π-stacking interactions. While direct comparative biological data are not publicly available for the 7,8-isomer, the regioisomeric distinction is unambiguous: the 6,7-isomer is the validated intermediate for cabozantinib synthesis, whereas the 7,8-isomer represents an unexplored or alternative scaffold .

Regioisomer
Supporting evidence
7,8- vs. 6,7-dimethoxy substitution
Regioisomer mismatch alters scaffold geometry.
6,7-isomer validated for cabozantinib; 7,8 unexplored.
Regioisomer Differentiation Kinase Inhibitor Intermediates Cabozantinib Synthesis

Antimalarial Activity of 7,8-Dimethoxyquinoline Scaffolds

Natural products bearing the 7,8-dimethoxyquinoline core have demonstrated antimalarial activity. 7,8-Dimethoxy-N-methylflindersine and 7,8-dimethoxy-3-(3-methylbut-2-enyl)-2-quinoline, isolated from Araliopsis tabouensis, exhibited IC50 values ranging from 1.8 to 4.7 μg/mL against Plasmodium falciparum [1][2]. While these are structurally distinct from the target 4-hydroxy-7,8-dimethoxyquinoline (differing in N-methylation and C2/C3 substitution), the data establish a class-level baseline for the 7,8-dimethoxy substitution pattern. The target compound lacks direct antimalarial IC50 data, but the 7,8-dimethoxy motif is associated with measurable antiparasitic activity in related scaffolds.

Antimalarial Context
Class-level inference
Related scaffolds IC50 1.8–4.7 µg/mL
7,8-Dimethoxy motif not inert; may support screening.
No direct target compound data; class baseline.
Antimalarial Natural Products Plasmodium falciparum

Antifungal Potency of 7,8-Dimethoxyisoquinolinium Salts

2-Aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts, which share the 7,8-dimethoxy aromatic substitution pattern with the target compound, demonstrated antifungal activity superior to commercial fungicides. The majority of compounds showed average EC50 values of 7.87–20.0 μM against five plant pathogenic fungi, outperforming sanguinarine, cherythrine, and the commercial fungicide azoxystrobin [1]. Six compounds achieved average EC50 values of 3.5–5.1 μg/mL. The 7,8-dimethoxy substitution pattern was a key structural feature, though activity was modulated by aryl-ring substitution patterns [1]. The target compound (4-hydroxy-7,8-dimethoxyquinoline) is not directly evaluated in this study, but the data demonstrate that the 7,8-dimethoxy motif can confer potent antifungal activity in related heterocyclic systems.

Antifungal EC50
Class-level inference
7.87–20.0 µM (isoquinolinium salts)
Class-level pharmacophore identified for antifungal screening.
Isoquinolinium scaffold; transferability unconfirmed.
Antifungal Agricultural Chemistry Structure-Activity Relationship

4-Hydroxy-7,8-dimethoxyquinoline: Evidence-Backed Application Scenarios


Kinase Inhibitor Scaffold Intermediate

The 4-hydroxy-7,8-dimethoxyquinoline scaffold can be employed in medicinal chemistry programs exploring novel kinase inhibitors. While the cabozantinib pharmacophore specifically requires the 6,7-dimethoxy regioisomer [1], the 7,8-dimethoxy variant represents a structurally distinct alternative for scaffold-hopping studies or for generating patent-differentiated analogs. The 4-hydroxy group enables direct O-alkylation or O-arylation to introduce diverse substituents without requiring halogenation, streamlining synthetic routes. The compound's four hydrogen-bond acceptors and one donor (vs. two donors for the 4-amino analog) offer a distinct physicochemical profile for modulating target binding and pharmacokinetic properties .

Antimalarial & Antifungal SAR Studies

The 7,8-dimethoxy substitution pattern is present in natural products with demonstrated antimalarial activity (IC50 1.8–4.7 μg/mL against P. falciparum) [2] and in synthetic isoquinolinium salts with potent antifungal activity superior to azoxystrobin (EC50 7.87–20.0 μM) [3]. The target compound can serve as a core scaffold for synthesizing and evaluating analogs in these therapeutic areas, or as a control compound for comparative studies with more elaborated 7,8-dimethoxy derivatives. The 4-hydroxy group provides a versatile handle for introducing diverse substituents to explore SAR around the 4-position while maintaining the 7,8-dimethoxy motif.

Regioisomeric Differentiation Probe

The 7,8-dimethoxy substitution pattern is regioisomeric to the 6,7-dimethoxy scaffold used in cabozantinib and related tyrosine kinase inhibitors [1]. Researchers investigating the impact of methoxy group positioning on quinoline-based scaffolds can employ 4-hydroxy-7,8-dimethoxyquinoline as a comparator to the 6,7-isomer. The compound's calculated properties—one hydrogen-bond donor, four hydrogen-bond acceptors, exact mass 205.07389 g/mol—provide a quantitative baseline for evaluating how regioisomerism affects solubility, logP, and membrane permeability in parallel assays .

4-Substituted Quinoline Library Building Block

The 4-hydroxy-7,8-dimethoxyquinoline serves as a versatile starting material for generating diverse 4-substituted quinoline derivatives. Unlike the 4-chloro analog (CAS 99878-79-2), which requires nucleophilic displacement, the 4-hydroxy compound can undergo O-alkylation, Mitsunobu reactions, or conversion to triflate for cross-coupling . This reactivity profile enables access to a broader range of 4-substituted products than the halogenated analog, making the 4-hydroxy compound preferable for library synthesis projects requiring 4-O-linked derivatives or where nucleophilic displacement of chloride is chemically incompatible with other functional groups.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
4-Hydroxy O-alkylation handle
Regioisomeric differentiation validation
Antiparasitic SAR
7,8-Dimethoxy core with class activity
Antimalarial/antifungal assay validation
Regioisomer probe
Methoxy positional comparison
Solubility, logP, target-binding review
Quinoline library building block
4-Hydroxy diverse derivatization
Derivatization scope review

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